molecular formula C17H20O5 B8679199 1,4-Naphthalenedione, 2-(1-hydroxypentyl)-5,8-dimethoxy- CAS No. 117746-09-5

1,4-Naphthalenedione, 2-(1-hydroxypentyl)-5,8-dimethoxy-

Cat. No. B8679199
CAS RN: 117746-09-5
M. Wt: 304.34 g/mol
InChI Key: HDNNPNXKKGRZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Naphthalenedione, 2-(1-hydroxypentyl)-5,8-dimethoxy- is a useful research compound. Its molecular formula is C17H20O5 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Naphthalenedione, 2-(1-hydroxypentyl)-5,8-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Naphthalenedione, 2-(1-hydroxypentyl)-5,8-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

117746-09-5

Product Name

1,4-Naphthalenedione, 2-(1-hydroxypentyl)-5,8-dimethoxy-

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

2-(1-hydroxypentyl)-5,8-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C17H20O5/c1-4-5-6-11(18)10-9-12(19)15-13(21-2)7-8-14(22-3)16(15)17(10)20/h7-9,11,18H,4-6H2,1-3H3

InChI Key

HDNNPNXKKGRZKG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)OC)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.6 g (10.3 mmole) of 2-(1-hydroxyhexyl)-1,4,5,8-tetramethoxynaphthalene was dissolved in 50 ml of acetonitrile and then a solution of 14.2 g (25.0 mmole) of cerium (IV) ammonium nitrate dissolved in 50 ml of distilled water was added dropwise thereto over 30 minutes through a dropping funnel in a cooling bath (0°-5° C.). The reaction mixture was stirred at normal temperature for 2 hours. After adding 100 ml of distilled water thereto, the reaction mixture was extracted twice with dichloromethane solvent, dried over anhydrous magnesium sulfate and then filtered through filter paper. The resulting filtrate was concentrated under reduced pressure to obtain a crude product. The crude product was purified by silica gel column chromatography (silica gel 4.0×15 cm) using the solvent condition which increases the amount of ethylacetate so that the n-hexane/ethylacetate ratio can vary from 5:1 to 1:3, to obtain 1.2 g of the title compound as a yellow precipitate.
Name
2-(1-hydroxyhexyl)-1,4,5,8-tetramethoxynaphthalene
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
48%

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